molecular formula C10H8N2O B1587987 5-methoxy-1H-indole-3-carbonitrile CAS No. 23084-36-8

5-methoxy-1H-indole-3-carbonitrile

Cat. No.: B1587987
CAS No.: 23084-36-8
M. Wt: 172.18 g/mol
InChI Key: CZFFYXFWPCJEGW-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methoxy group at the 5-position and a carbonitrile group at the 3-position of the indole ring.

Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlight its potential in modulating biochemical processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in inflammation, apoptosis, and cell proliferation . Additionally, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific receptors and enzymes, leading to the inhibition or activation of their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound on cellular function can be observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in these studies provide valuable information for the safe and effective use of the compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within different cellular compartments can influence its biological activity and therapeutic potential . Studies have shown that indole derivatives can interact with transporters involved in drug uptake and efflux, affecting their distribution within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity, providing insights into its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with phenylhydrazine followed by cyclization yields the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Methoxy-1H-indole-3-carboxaldehyde
  • 5-Methoxy-1H-indole-3-amine
  • 5-Fluoro-1H-indole-3-carbonitrile

Comparison: 5-Methoxy-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFYXFWPCJEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406736
Record name 5-methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23084-36-8
Record name 5-methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methoxy-1H-indole-3-carboxamide (6.1 g) was treated with refluxing POCl3 (65 ml) for ten minutes. Excess POCl3 was removed under high vacuum (0.1 mmHg) and the residue quenched with water/0.88 NH4OH 1:1 (100 ml). The resulting solution was extracted with CHCl3 (4×100 ml), treated with charcoal (10 g), dried (MgSO4), filtered and the solvent removed to afford a brown solid. Recrystallisation from hexane afforded the title compound as pale brown needles (3.3 g), m.p. 147° C.; δH (360 MHz, CDCl3) 3.86 (3H, s, OCH3), 6.90 (1H, dd, J=7.5, 1.0 Hz, H-6), 7.13 (1H, d, J=1.0 Hz, H-4), 7.36 (1H, d, J=7.5 Hz, H-7), 7.67 (1H, s, H-2).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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